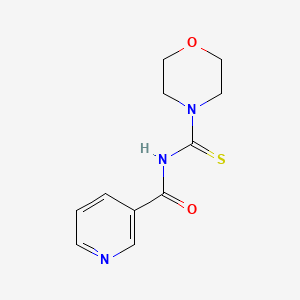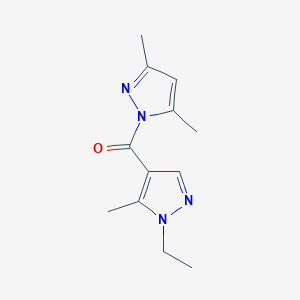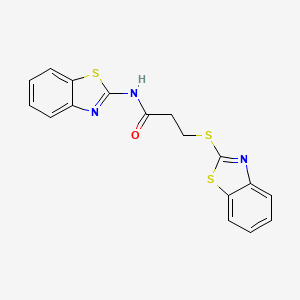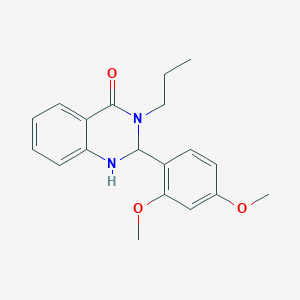![molecular formula C22H21N3O2 B10898127 (2E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B10898127.png)
(2E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carbaldehyde with 2-furylmethylamine in the presence of a base, followed by the addition of a cyano group through a Knoevenagel condensation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, hydroxyl groups; reactions often require catalysts such as palladium or copper and are conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its cyano group can act as an electrophile, interacting with nucleophilic sites on proteins or DNA, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Cholic Acid: A bile acid with similar structural complexity, involved in lipid metabolism.
Uniqueness
(E)-2-CYANO-3-[2,5-DIMETHYL-1-(2-METHYLPHENYL)-1H-PYRROL-3-YL]-N~1~-(2-FURYLMETHYL)-2-PROPENAMIDE is unique due to its combination of a cyano group, pyrrole ring, and furan ring, which confer distinct chemical reactivity and potential biological activities not commonly found in simpler compounds like dichloroaniline or cholic acid.
Properties
Molecular Formula |
C22H21N3O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-4-5-9-21(15)25-16(2)11-18(17(25)3)12-19(13-23)22(26)24-14-20-8-6-10-27-20/h4-12H,14H2,1-3H3,(H,24,26)/b19-12+ |
InChI Key |
HRCXGRGLVHTHEI-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NCC3=CC=CO3)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NCC3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B10898044.png)


![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10898065.png)
![2-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10898069.png)
![N'-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B10898073.png)
![N-(3-chloro-4-fluorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10898075.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(piperidin-1-yl)methanone](/img/structure/B10898079.png)
![N-(4-bromophenyl)-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10898096.png)


![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2-ethylpiperidin-1-yl)propan-1-one](/img/structure/B10898122.png)
![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-4-iodo-3-methoxybenzohydrazide](/img/structure/B10898129.png)
![2-Amino-6-[(2,4-dinitrophenyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B10898135.png)
